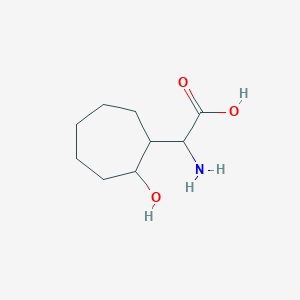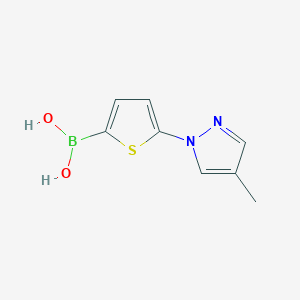![molecular formula C5H5N3O B13336824 2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one](/img/structure/B13336824.png)
2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique fused ring structure, which includes both pyrrole and pyrazole moieties. The presence of these rings imparts distinct chemical properties, making it a valuable scaffold for drug development and other scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of methyl 4-aryl-2,4-dioxobutanoates with aromatic aldehydes and 2-aminoacetonitrile sulfate in glacial acetic acid, in the presence of anhydrous sodium acetate, can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include refining reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Wissenschaftliche Forschungsanwendungen
2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one has a broad range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and other biological processes.
Industry: The compound’s chemical properties make it useful in the development of new materials and as a building block for various industrial applications.
Wirkmechanismus
The mechanism of action of 2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one, particularly in its role as a DPP-4 inhibitor, involves binding to the active site of the enzyme and preventing its interaction with natural substrates. This inhibition prolongs the activity of incretin hormones, which play a crucial role in regulating blood glucose levels . The molecular targets and pathways involved include the incretin signaling pathway, which enhances insulin secretion and inhibits glucagon release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydropyrroles: These compounds share a similar pyrrole ring structure and have been extensively studied for their pharmacological properties.
Tetrahydropyran Analogs: These compounds, like 2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one, have shown potential as DPP-4 inhibitors and are used in the treatment of type 2 diabetes.
Uniqueness
This compound stands out due to its unique fused ring structure, which combines the properties of both pyrrole and pyrazole rings. This structural feature imparts distinct chemical and biological properties, making it a versatile scaffold for drug development and other scientific applications.
Eigenschaften
Molekularformel |
C5H5N3O |
|---|---|
Molekulargewicht |
123.11 g/mol |
IUPAC-Name |
4,6-dihydro-1H-pyrrolo[2,3-c]pyrazol-5-one |
InChI |
InChI=1S/C5H5N3O/c9-4-1-3-2-6-8-5(3)7-4/h2H,1H2,(H2,6,7,8,9) |
InChI-Schlüssel |
DDZMDGGOAURKNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(NC1=O)NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-oxa-7-azaspiro[3.5]non-5-ene-7-carboxylate](/img/structure/B13336758.png)
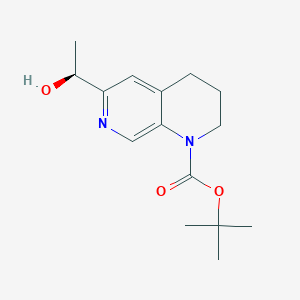


![6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13336790.png)

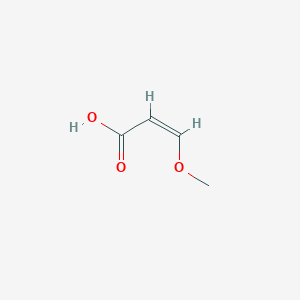

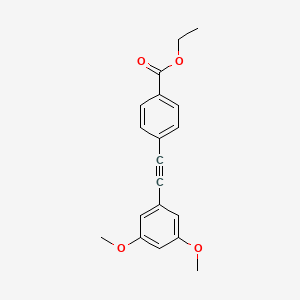
![2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13336813.png)
![2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine](/img/structure/B13336820.png)
![7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B13336825.png)
